(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate

Vue d'ensemble

Description

“(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate” is a chemical compound with the empirical formula C12H25ClN2O4 . It is also known as “Boc-Lys-OMe.HCl” and "N-Boc-Lys-OtBu Hydrochloride" . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

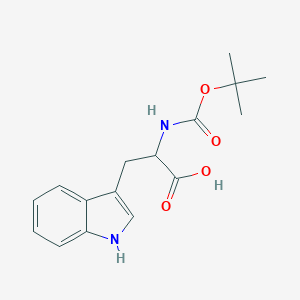

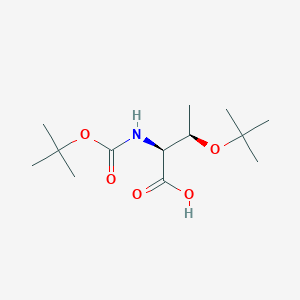

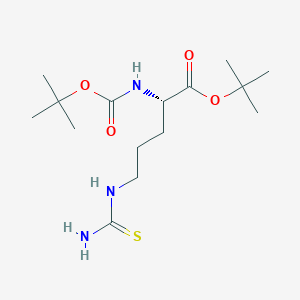

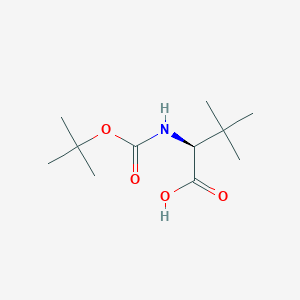

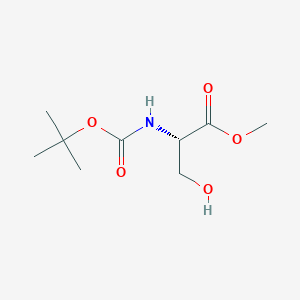

The molecular structure of “(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate” can be represented by the SMILES string [H]Cl.O=C(OC)C@HNC(OC©©C)=O . The InChI code for the compound is 1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m0./s1 . The compound contains a total of 41 bonds, including 17 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 primary amine (aliphatic) .

Physical And Chemical Properties Analysis

“(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate” is a solid compound . It has a molecular weight of 296.79 g/mol . The compound has 3 hydrogen bond donors .

Applications De Recherche Scientifique

Application in Peptide Synthesis

Field

Biochemistry and Molecular Biology

Summary of the Application

Boc-Lys-OMe is commonly used in solution phase peptide synthesis . It is an essential component in the production of complex peptides, which are used in various biological studies.

Methods of Application

In peptide synthesis, Boc-Lys-OMe is used as a building block. The Boc group (tert-butoxycarbonyl) is a protecting group used in organic synthesis. It prevents unwanted reactions from occurring at the amino group during the synthesis process. After the peptide chain is formed, the Boc group can be removed under acidic conditions to reveal the free amino group .

Results or Outcomes

The use of Boc-Lys-OMe in peptide synthesis has enabled the production of a wide variety of peptides. These peptides have been used in numerous biological studies, contributing to our understanding of protein structure and function .

Application in Dipeptide Synthesis

Field

Summary of the Application

Boc-Lys-OMe is used in the synthesis of dipeptides. Dipeptides are molecules composed of two amino acids joined by a single peptide bond. They are used in various fields, including drug discovery and development .

Methods of Application

Boc-Lys-OMe is used as a starting material in dipeptide synthesis. The synthesis process involves the use of coupling reagents. A specific coupling reagent, N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-Lys-OMe without the addition of a base, resulting in the formation of dipeptides .

Results or Outcomes

The use of Boc-Lys-OMe in dipeptide synthesis has resulted in the production of dipeptides in satisfactory yields within a short time (15 minutes). This method provides a quick and efficient way to produce dipeptides for various applications .

Application in Bio-labeling

Field

Biochemistry and Molecular Biology

Summary of the Application

Boc-Lys-OMe is used as a heterotrifunctional peptide-based linker molecule applicable as a bio-labeling reagent .

Methods of Application

In bio-labeling, Boc-Lys-OMe is used as a linker molecule. It can be attached to a biomolecule of interest, allowing the biomolecule to be labeled with a fluorescent dye or other label. The Boc group can be removed under acidic conditions after the labeling process .

Results or Outcomes

The use of Boc-Lys-OMe in bio-labeling has enabled the labeling of a wide variety of biomolecules. This has facilitated the study of these molecules in biological systems, contributing to our understanding of their roles and functions .

Application in Synthesis of DTPA Containing Peptides

Field

Summary of the Application

Boc-Lys-OMe is used as a precursor to synthesize diethylene triamine pentaacetic acid (DTPA) containing peptides .

Methods of Application

In the synthesis of DTPA containing peptides, Boc-Lys-OMe is used as a starting material. The synthesis process involves the use of coupling reagents. The resulting DTPA containing peptides can be used in various applications, including medical imaging .

Results or Outcomes

The use of Boc-Lys-OMe in the synthesis of DTPA containing peptides has resulted in the production of these peptides in satisfactory yields. These peptides have potential applications in various fields, including medical imaging .

Application in Synthesis of Azamacrocycle and Anthraquinone Derivatives

Field

Summary of the Application

Boc-Lys-OMe is used as a precursor in the synthesis of lysine derivatives of azamacrocycle and anthraquinone . These derivatives have potential applications in various fields, including medical imaging and drug delivery .

Methods of Application

In the synthesis of these derivatives, Boc-Lys-OMe is used as a starting material. The synthesis process involves the use of coupling reagents and the subsequent removal of the Boc group under acidic conditions .

Results or Outcomes

The use of Boc-Lys-OMe in the synthesis of these derivatives has resulted in the production of these compounds in satisfactory yields. These compounds have potential applications in various fields, including medical imaging and drug delivery .

Application in Production of Cationic Surfactants and Hydrogels

Field

Summary of the Application

Boc-Lys-OMe is used in the production of lysine methyl ester based cationic surfactants and hydrogels . These materials have potential applications in various fields, including drug delivery and tissue engineering .

Methods of Application

In the production of these materials, Boc-Lys-OMe is used as a starting material. The synthesis process involves the use of coupling reagents and the subsequent removal of the Boc group under acidic conditions .

Results or Outcomes

The use of Boc-Lys-OMe in the production of these materials has resulted in the production of these materials in satisfactory yields. These materials have potential applications in various fields, including drug delivery and tissue engineering .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and it has the signal word "Warning" . The hazard statements include H302, which indicates that it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, and to rinse mouth if swallowed .

Propriétés

IUPAC Name |

methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13/h9H,5-8,13H2,1-4H3,(H,14,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBNVLLIWJWEKV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate | |

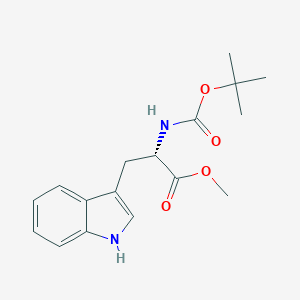

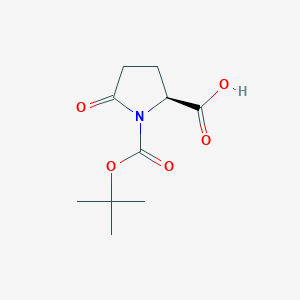

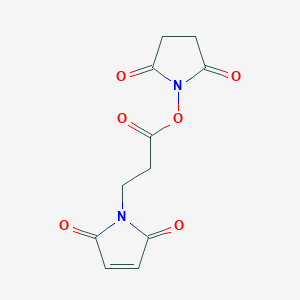

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.